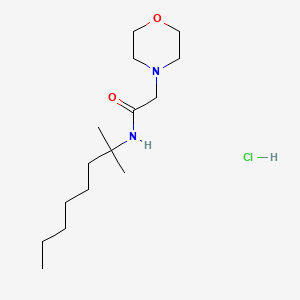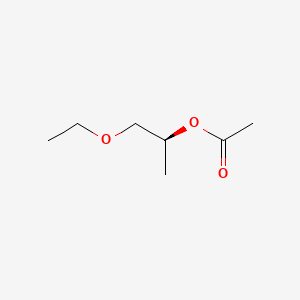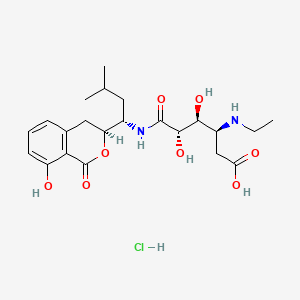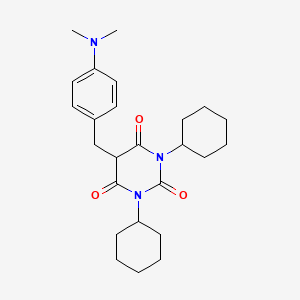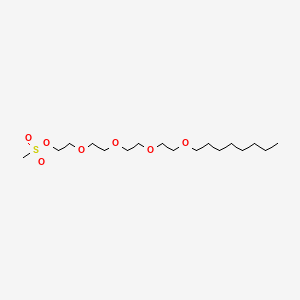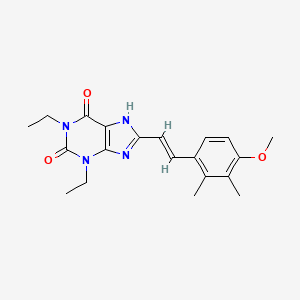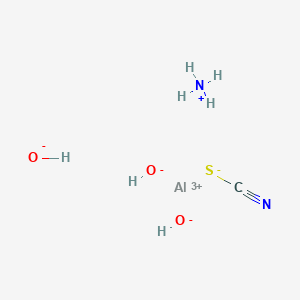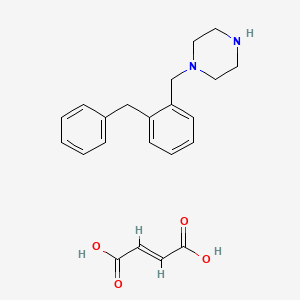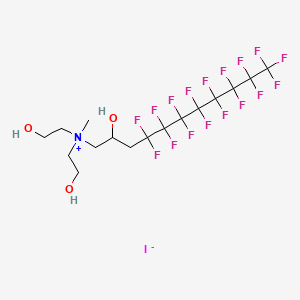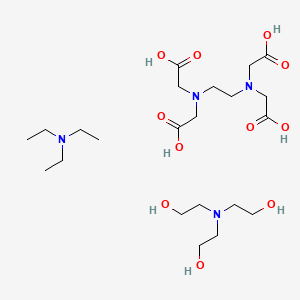
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, azo, hydroxy, sulphonyl, and amino groups
Méthodes De Préparation
The synthesis of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
-
Synthetic Routes
- The initial step involves the synthesis of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, which is achieved through the cyclization of appropriate precursors.
- This intermediate is then reacted with 2-chloro-4-nitrophenol to form an azo compound via a diazotization reaction followed by azo coupling.
- The resulting azo compound is further reacted with sulphonyl chloride to introduce the sulphonyl group.
- Finally, the compound is subjected to a nucleophilic substitution reaction with 2-aminobenzoic acid to yield the target compound.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions due to the presence of multiple reactive functional groups.
-
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
-
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
-
Major Products
- Oxidation products include ketones or aldehydes.
- Reduction products include primary or secondary amines.
- Substitution products include various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid has a wide range of applications in scientific research.
-
Chemistry
- Used as a reagent in organic synthesis to introduce specific functional groups.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor or activator.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of dyes and pigments due to its azo group.
- Applied in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways.
-
Molecular Targets
- The compound may interact with enzymes, altering their activity through inhibition or activation.
- It can bind to receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound may affect oxidative stress pathways by modulating the activity of antioxidant enzymes.
- It can influence inflammatory pathways by interacting with key mediators such as cytokines and transcription factors.
Comparaison Avec Des Composés Similaires
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
Bromochlorobenzene: A mixed aryl halide with bromine and chlorine substituents on a benzene ring.
2-Chloro-4-(methylsulfonyl)benzoic acid: A compound with similar sulphonyl and chloro groups.
-
Uniqueness
- The presence of multiple functional groups in this compound provides it with diverse chemical reactivity and potential applications.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
85750-15-8 |
|---|---|
Formule moléculaire |
C23H17Cl2N5O6S |
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
2-[[2-chloro-4-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C23H17Cl2N5O6S/c1-12-21(22(32)30(28-12)14-6-4-5-13(24)9-14)27-26-18-10-16(25)20(11-19(18)31)37(35,36)29-17-8-3-2-7-15(17)23(33)34/h2-11,21,29,31H,1H3,(H,33,34) |
Clé InChI |
BDCNIJYXQLKZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)Cl)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



